3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4'-methoxybenzophenone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, 1,4-Dioxa-8-azaspiro[4.5]decane, a related compound, has been used in the synthesis of spirocyclotriphosphazenes .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like boiling point, density, and refractive index. For a related compound, 1,4-Dioxa-8-azaspiro[4.5]decane, the boiling point is 108-110 °C (35 hPa), the density is 1.117 g/cm3, and the refractive index is 1.4819 (lit.) .Scientific Research Applications
-
Synthesis of Spirocyclotriphosphazenes
- Field : Organic Chemistry
- Application Summary : 1,4-Dioxa-8-azaspiro[4.5]decane has been used in the synthesis of spirocyclotriphosphazenes . Spirocyclotriphosphazenes are a type of organophosphorus compound with potential applications in various fields due to their unique structural and chemical properties.
- Method of Application : The specific methods of synthesis would depend on the exact type of spirocyclotriphosphazene being synthesized. Typically, this involves a series of organic reactions, including condensation .
- Results/Outcomes : The synthesis results in the formation of spirocyclotriphosphazenes . The exact yield and purity would depend on the specific conditions and reactants used in the synthesis.
-
Fungicidal Activity
- Field : Biochemistry, Agriculture
- Application Summary : Substituted 1,4-dioxa-8-azaspiro[4.5]decane compounds have been found to have fungicidal activity . This makes them potentially useful in protecting crops from fungal diseases.
- Method of Application : The compound would typically be applied in a suitable formulation as a spray or soil drench . The exact method of application would depend on the specific crop and disease being targeted.
- Results/Outcomes : The application of these compounds can result in the control of fungal diseases . The exact effectiveness would depend on various factors, including the specific fungus, the concentration of the compound, and environmental conditions.
- Organic Synthesis
- Field : Organic Chemistry
- Application Summary : 1,4-Dioxa-8-azaspiro[4.5]decane is used in organic synthesis . It is a versatile reagent that can be used in the synthesis of a wide range of organic compounds.
- Method of Application : The specific methods of synthesis would depend on the exact type of organic compound being synthesized. Typically, this involves a series of organic reactions .
- Results/Outcomes : The synthesis results in the formation of the desired organic compound . The exact yield and purity would depend on the specific conditions and reactants used in the synthesis.
- Organic Synthesis
- Field : Organic Chemistry
- Application Summary : 1,4-Dioxa-8-azaspiro[4.5]decane is used in organic synthesis . It is a versatile reagent that can be used in the synthesis of a wide range of organic compounds.
- Method of Application : The specific methods of synthesis would depend on the exact type of organic compound being synthesized. Typically, this involves a series of organic reactions .
- Results/Outcomes : The synthesis results in the formation of the desired organic compound . The exact yield and purity would depend on the specific conditions and reactants used in the synthesis.
Safety And Hazards
Future Directions
properties
IUPAC Name |
[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-25-20-7-5-18(6-8-20)21(24)19-4-2-3-17(15-19)16-23-11-9-22(10-12-23)26-13-14-27-22/h2-8,15H,9-14,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKROBUIUVLWEPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643298 |
Source
|
Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4'-methoxybenzophenone | |
CAS RN |
898761-44-9 |
Source
|
Record name | Methanone, [3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](4-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898761-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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